(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride (r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 216002-20-9
VCID: VC0152048
InChI: InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1
SMILES: CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl
Molecular Formula: C10H10ClF6N
Molecular Weight: 293.637

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

CAS No.: 216002-20-9

Cat. No.: VC0152048

Molecular Formula: C10H10ClF6N

Molecular Weight: 293.637

* For research use only. Not for human or veterinary use.

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride - 216002-20-9

Specification

CAS No. 216002-20-9
Molecular Formula C10H10ClF6N
Molecular Weight 293.637
IUPAC Name (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1
Standard InChI Key DWSPCWWXKNPRFN-NUBCRITNSA-N
SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl

Introduction

Chemical Properties and Structure

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine salt with the molecular formula C10H10ClF6N and a molecular weight of 293.637 g/mol. The compound contains a phenyl ring with two trifluoromethyl groups at positions 3 and 5, a chiral carbon atom bearing a methyl group, and a primary amine functionality that forms a salt with hydrochloric acid.

The compound's structural characteristics include:

Chemical Identifiers

The compound can be identified through several systematic naming conventions and identifiers as shown in Table 1:

PropertyValue
CAS Number216002-20-9
IUPAC Name(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride
Molecular FormulaC10H10ClF6N
Molecular Weight293.637 g/mol
Standard InChIInChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1
Standard InChIKeyDWSPCWWXKNPRFN-NUBCRITNSA-N
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl

The hydrochloride salt form of this compound enhances its stability and solubility for pharmaceutical applications compared to the free base form.

Stereochemical Properties

The "R" configuration at the chiral carbon center is critical for the compound's biological activity and pharmaceutical applications. This specific stereochemistry is carefully maintained during synthesis to ensure high enantiomeric excess, which is essential for its application in pharmaceutical manufacturing .

The compound's stereochemistry contributes significantly to its effectiveness as an intermediate in the synthesis of selective tetrodotoxin-sensitive blockers. The stereochemical purity is typically measured using chiral HPLC techniques, with research showing enantiomeric excess values exceeding 99.9% in optimized synthesis methods .

Synthesis Methods

The synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride has seen significant advances in recent years, with biocatalytic approaches demonstrating superior efficiency and stereoselectivity compared to traditional chemical methods.

Bienzyme Cascade System

Recent research has developed an efficient bienzyme cascade system for the synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, which can be easily converted to its hydrochloride salt. This system employs R-ω-transaminase (ATA117) for the amination of 3,5-bistrifluoromethylacetophenone, coupled with alcohol dehydrogenase (ADH) to promote an equilibrium shift and improve product yield .

The reaction pathway involves:

  • Amination of 3,5-bistrifluoromethylacetophenone by R-ω-transaminase

  • Equilibrium shift promotion by alcohol dehydrogenase

  • Formation of the hydrochloride salt through acidification

This biocatalytic approach represents a significant advancement over traditional chemical synthesis methods, offering improved stereoselectivity, reduced waste, and more environmentally friendly conditions .

Expression Systems for Bienzyme Production

The bienzyme cascade system for synthesizing the compound has been constructed using five different expression systems, showcasing the versatility of this approach. These systems include:

Expression SystemConfigurationRelative Efficiency
pETDuet-ATA117-ADHTandem expressionHighest (1.50-fold increase)
pACYCDuet-ATA117-ADHTandem expressionHigh
pETDuet-ATA117/pET28a-ADHCo-expressed dual-plasmidsModerate
pACYCDuet-ATA117/pET28a-ADHCo-expressed dual-plasmidsModerate
pACYCDuet-ATA117/pETDuet-ADHCo-expressed dual-plasmidsModerate

Among these systems, the BL21(DE3)/pETDuet-ATA117-ADH system demonstrated the highest substrate handling capacity, increasing by 1.50-fold compared to the ATA117 single enzyme system under optimized conditions of 40°C, 180 rpm, 0.1 M pH 9 Tris-HCl for 24 h .

Reaction Conditions and Optimization

The optimal conditions for the bienzyme cascade synthesis have been determined through extensive research:

ParameterOptimal Value
Temperature40°C
Agitation180 rpm
pH9.0 (Tris-HCl buffer, 0.1 M)
Reaction Time24 hours
Enzyme Loading0.25 g wet weight

These conditions have been shown to provide the highest conversion rates and enantiomeric excess values. The elevated temperature (40°C) helps increase reaction kinetics while maintaining enzyme stability, and the alkaline pH (9.0) is optimal for transaminase activity .

Applications in Pharmaceutical Industry

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride serves crucial roles in pharmaceutical synthesis, particularly in the development of pain management medications.

As a Key Intermediate in Drug Synthesis

The compound is primarily valued as a key chiral intermediate in the synthesis pathway of selective tetrodotoxin-sensitive blockers . These blockers target specific ion channels involved in pain transmission, making them important in the development of novel analgesic medications.

Additionally, the related alcohol compound, (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, serves as a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist used in the management of chemotherapy-induced nausea and vomiting . This highlights the broader importance of this chemical scaffold in pharmaceutical development.

Role in Pain Management

The selective tetrodotoxin-sensitive blockers synthesized using (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride as an intermediate have significant applications in pain management therapy. These compounds selectively target specific ion channels involved in nociception, particularly sodium channels that are critical for pain signal transmission.

The high stereochemical purity achievable through biocatalytic synthesis methods ensures the effectiveness of the resulting pharmaceutical compounds, as even minor enantiomeric impurities can significantly affect drug efficacy and safety profiles .

Research Findings

Recent scientific investigations have yielded important insights into the synthesis and applications of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride.

Enantioselectivity and Efficiency

Research has demonstrated that the use of ATA117 as a biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone leads to exceptional product performance with enantiomeric excess values exceeding 99.9% . This represents a significant advancement in chiral synthesis, as high enantiomeric purity is essential for pharmaceutical applications.

The bienzyme cascade system developed with BL21(DE3)/pETDuet-ATA117-ADH has demonstrated a 1.50-fold increase in substrate handling capacity compared to the single enzyme system, indicating superior efficiency and potential for industrial-scale application .

Current Challenges and Future Perspectives

Despite the significant advancements in the synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride, several challenges remain to be addressed in future research.

Scale-Up Considerations

While the bienzyme cascade system has shown promise at laboratory scale, further research is needed to address scale-up challenges for industrial production. These include:

  • Enzyme stability under prolonged reaction conditions

  • Recycling of expensive cofactors

  • Downstream processing and purification

  • Cost-effectiveness at commercial scale

Future research directions may focus on enzyme immobilization techniques to enhance stability and reusability, continuous flow processes for improved efficiency, and alternative cofactor regeneration systems to reduce costs .

Expanding Applications

The development of modified derivatives with enhanced properties or alternative functionalization patterns represents another promising research direction. Such modifications could potentially expand the utility of this chiral scaffold in medicinal chemistry and drug discovery efforts.

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